molecular formula C23H22N2O2S2 B2951793 3-(phenylthio)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide CAS No. 1207023-53-7

3-(phenylthio)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide

Cat. No.: B2951793
CAS No.: 1207023-53-7
M. Wt: 422.56
InChI Key: MJTYIBSRKPJTCR-UHFFFAOYSA-N
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Description

3-(Phenylthio)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is a synthetic organic compound featuring a tetrahydroisoquinoline core substituted with a thiophene-2-carbonyl group at position 2 and a 3-(phenylthio)propanamide moiety at position 5. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, often utilized in the design of enzyme inhibitors due to its conformational rigidity and ability to engage in π-π interactions.

Properties

IUPAC Name

3-phenylsulfanyl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2S2/c26-22(11-14-28-20-5-2-1-3-6-20)24-19-9-8-17-10-12-25(16-18(17)15-19)23(27)21-7-4-13-29-21/h1-9,13,15H,10-12,14,16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTYIBSRKPJTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)CCSC3=CC=CC=C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Phenylthio)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide, with the CAS number 1207023-53-7, is a complex organic compound that integrates phenylthio and thiophene functionalities into its structure. Its molecular formula is C23H22N2O2S2C_{23}H_{22}N_{2}O_{2}S_{2}, and it has a molecular weight of 422.6 g/mol. This compound is of particular interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas.

Structure and Properties

The compound features a tetrahydroisoquinoline core substituted with a phenylthio group and a thiophene carbonyl group. The presence of these moieties suggests that it may interact with various biological targets, influencing multiple signaling pathways.

PropertyValue
Molecular FormulaC23H22N2O2S2C_{23}H_{22}N_{2}O_{2}S_{2}
Molecular Weight422.6 g/mol
CAS Number1207023-53-7

The mechanism of action for this compound likely involves its interaction with specific enzymes or receptors. Compounds with similar structures have been shown to modulate biological pathways related to cell proliferation and apoptosis. Preliminary studies indicate that derivatives of thiophene and isoquinoline can exhibit significant antiproliferative activities against various cancer cell lines.

Antiproliferative Studies

Recent studies have evaluated the antiproliferative effects of compounds structurally related to this compound. For instance:

  • Cell Lines Tested : DU-145 (prostate cancer), MCF-7 (breast cancer), and T24 (bladder cancer).
  • Key Findings : Compounds showed varying degrees of cytotoxicity with IC50 values indicating their effectiveness against the tested cell lines. For example, one study reported an IC50 value as low as 1.5 μM for a related compound against MCF-7 cells .

Case Studies

  • Study on Similar Compounds : A study on thiophene derivatives demonstrated their antibacterial and antifungal activities, suggesting that similar mechanisms might be applicable to the phenylthio-substituted compounds .
  • Anticancer Activity : Research highlighted that compounds incorporating thiophene and isoquinoline structures can inhibit cell growth in cancer models, indicating potential for therapeutic use in oncology.

Comparison with Similar Compounds

2-(3-Methoxyphenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide (CAS 955764-04-2)

  • Molecular Formula : C₂₃H₂₂N₂O₄S
  • Molecular Weight : 422.5 g/mol
  • Key Features: Substituents: A 3-methoxyphenoxy-acetamide group replaces the phenylthio-propanamide in the target compound. Functional Groups: Ether (methoxyphenoxy) and amide linkages. The acetamide chain is shorter than the propanamide in the target compound, which may reduce steric bulk .

N-(2-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide (CAS 955726-51-9)

  • Molecular Formula : C₁₇H₂₀N₂O₃S₂
  • Molecular Weight : 364.5 g/mol
  • Key Features :
    • Substituents : A sulfonamide group replaces the propanamide in the target compound.
    • Functional Groups : Sulfonamide (strong electron-withdrawing group) enhances acidity and hydrogen-bonding capacity.
    • Implications : Sulfonamides are often used to improve metabolic stability and target affinity in drug design. However, the absence of the phenylthio group may reduce lipophilicity .

Analogues with Shared 3-(Phenylthio)propanamide Moieties

3-(Phenylthio)-N-((3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide (CAS 2034462-62-7)

  • Molecular Formula : C₁₇H₂₁N₃O₃S
  • Molecular Weight : 347.4 g/mol
  • Key Features: Core Structure: Oxadiazole ring fused with a tetrahydropyran group instead of tetrahydroisoquinoline. Implications: The oxadiazole ring introduces heteroaromaticity and metabolic stability, while the tetrahydropyran enhances solubility. This highlights how the 3-(phenylthio)propanamide group’s effects vary depending on the core structure .

Data Table: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
Target Compound Not Available Not Available 3-(Phenylthio)propanamide, Thiophene-2-carbonyl Amide, Thioether, Ketone
CAS 955764-04-2 C₂₃H₂₂N₂O₄S 422.5 2-(3-Methoxyphenoxy)acetamide Ether, Amide, Ketone
CAS 955726-51-9 C₁₇H₂₀N₂O₃S₂ 364.5 Propane-2-sulfonamide Sulfonamide, Ketone
CAS 2034462-62-7 C₁₇H₂₁N₃O₃S 347.4 Oxadiazole-tetrahydropyran Oxadiazole, Amide, Thioether

Research Findings and Implications

  • Role of Thiophene-2-carbonyl: This group is conserved in the target compound and CAS 955764-04-2/955726-51-7. Its electron-rich aromatic system likely facilitates interactions with hydrophobic enzyme pockets, as seen in HDAC inhibitors like ZYJ-34v (a tetrahydroisoquinoline-based compound with antitumor activity) .
  • Impact of Sulfur vs. However, this may reduce aqueous solubility .
  • Amide vs. Sulfonamide : Sulfonamides (CAS 955726-51-9) exhibit stronger hydrogen-bonding and acidity, which can improve target affinity but may also increase plasma protein binding, reducing free drug concentration .

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